Product packaging for Zinc arsenate(Cat. No.:CAS No. 1303-39-5)

Zinc arsenate

Cat. No.: B3432367
CAS No.: 1303-39-5
M. Wt: 474.0 g/mol
InChI Key: LHBPLFWXEXNIJU-UHFFFAOYSA-H
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Description

Zinc arsenate (Zn₃(AsO₄)₂) is an inorganic compound of historical significance in pest control. Its primary research value today lies in its role as a model compound in environmental and toxicological studies, particularly for understanding the complex interactions and bioavailability of zinc and arsenic in contaminated systems. Research into metal-to-metal interactions has shown that zinc can act as a protective agent against arsenic toxicity. Studies indicate that zinc protects against arsenic-induced apoptosis in neuronal cell lines and can alleviate arsenic toxicity in aquatic and plant models, potentially through competition for cellular binding sites and the upregulation of antioxidant defenses . The co-occurrence of arsenic contamination and zinc deficiency in many global populations further underscores the importance of studying these two elements in tandem . Consequently, this compound serves as a critical reagent for investigating remediation strategies for arsenic-polluted soils and water, and for exploring the biochemical pathways involved in heavy metal detoxification and cellular protection. Disclaimer: This product is designated For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. All handling and experimental procedures must be conducted by trained professionals in appropriately equipped laboratories, with adherence to all relevant safety regulations for hazardous chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Zn3(AsO4)2<br>As2O8Zn3 B3432367 Zinc arsenate CAS No. 1303-39-5

Properties

IUPAC Name

trizinc;diarsorate
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InChI

InChI=1S/2AsH3O4.3Zn/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6
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InChI Key

LHBPLFWXEXNIJU-UHFFFAOYSA-H
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Canonical SMILES

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2]
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Molecular Formula

Zn3(AsO4)2, As2O8Zn3
Record name ZINC ARSENATE
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DSSTOX Substance ID

DTXSID50894931
Record name Zinc orthoarsenate
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Molecular Weight

474.0 g/mol
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Physical Description

Zinc arsenate is a white powder. Toxic by inhalation and ingestion., Octahydrate: White odorless powder; [MSDSonline]
Record name ZINC ARSENATE
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Density

3.31 at 59 °F (USCG, 1999) - Denser than water; will sink
Record name ZINC ARSENATE
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CAS No.

13464-33-0; 13464-44-3; 28838-01-9; 28838-02-0, 1303-39-5, 13464-44-3
Record name ZINC ARSENATE
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Record name ZINC ORTHOARSENATE
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Synthetic Methodologies for Zinc Arsenate Compounds

Hydrothermal Synthesis Protocols

Hydrothermal synthesis is a prevalent method for creating crystalline zinc arsenate compounds. This technique involves chemical reactions in aqueous solutions at temperatures and pressures above ambient conditions, typically within a sealed vessel known as an autoclave. The method is particularly effective for producing mineral-related arsenates, as it mimics natural formation processes. geoscienceworld.org

New open-framework solids, including a this compound-oxalate and a pure this compound, have been synthesized under mild hydrothermal conditions. rsc.org The synthesis of a new polymorph of this compound hydrate (B1144303), Zn₉(AsO₄)₆·4H₂O, has also been achieved using this method. rsc.org

Parameter Optimization (Temperature, Pressure, Reactant Ratios)

The physical and chemical properties of the synthesized this compound are highly dependent on the optimization of several key parameters, including temperature, pressure, and the molar ratios of the reactants.

Temperature and Pressure: The reaction temperature and the resulting autogenous pressure inside the autoclave are critical. For instance, the synthesis of zinc oxysulfide (ZnOS) photocatalysts via the hydrothermal method shows that reaction temperatures and subsequent annealing can tune the material's structural and optical properties, transforming rough spherical particles into highly crystalline forms. espublisher.com In the synthesis of Cr-doped ZnGa₂O₄, temperatures ranging from 120°C to 220°C have been explored, with higher temperatures leading to products closer to the stoichiometric ratio. osti.gov For nano-ZnO synthesis under supercritical hydrothermal conditions, temperatures between 300-500°C and pressures from 22-30 MPa have been investigated. mdpi.com These examples highlight that temperature and pressure directly influence crystallinity, particle size, and even the stoichiometry of the final product.

Reactant Ratios: The molar ratio of the zinc source to the arsenic source is a fundamental parameter. In the synthesis of a mono-phase crystalline this compound(III) with the formula Zn(AsO₂)₂, a molar ratio of n(Zn)/n(As) = 1:2 was utilized. imim.pl For a cadmium this compound, a starting molar ratio of 2:1:1 for Cd(OH)₂, 5ZnO·2CO₃·4H₂O, and As₂O₅ was used. geoscienceworld.org The optimization of these ratios is essential to prevent the formation of impurities and to target a specific phase of this compound.

The following table summarizes parameters used in various hydrothermal syntheses to produce this compound and related compounds.

ProductReactants & RatiosTemperature (°C)Time (h)Additional NotesSource(s)
Zn(AsO₂)₂ Zinc Sulphate, Arsenic Trioxide, NaOH; n(Zn)/n(As) = 1:2802Mono-phase crystalline product was obtained. imim.pl
Cd₁.₂₅Zn₀.₇₅(HAsO₄)₂·2H₂O Cd(OH)₂, 5ZnO·2CO₃·4H₂O, As₂O₅; Molar Ratio 2:1:1220, then 15060, then 10A three-step heating regime was employed. geoscienceworld.org
Zn₉(AsO₄)₆·4H₂O Not specifiedNot specifiedNot specifiedA new synthetic polymorph of this compound hydrate. rsc.org
ZnOS Zinc Acetate Dihydrate, Thiourea; 1:1 mass ratio20024The resulting powder was annealed at 500°C. espublisher.com

Role of Mineralizers and Growth Modifiers

In many hydrothermal systems, the reactants exhibit low solubility in pure water, which can limit the reaction rate and crystal growth. nih.gov To overcome this, substances known as mineralizers are introduced into the system. Mineralizers are typically salts, acids, or bases that increase the solubility of the precursor materials at elevated temperatures. nih.gov This enhanced solubility facilitates the dissolution of the reactants and the subsequent precipitation of the desired crystalline product. nih.gov

For example, NaOH can act as a mineralizer, improving the crystallinity and size of ZnS crystals in a similar hydrothermal process. researchgate.net In the synthesis of zirconia (ZrO₂) particles, NaBF₄ has been used as a mineralizer, where it plays a crucial role in tuning the crystallinity and size of the resulting particles. nih.gov The type and concentration of the mineralizer can significantly influence the quality, morphology, and growth rate of the final this compound crystals. nih.govnih.gov

Solid-State Reaction Techniques

Solid-state reactions involve the direct reaction between solid reactants at elevated temperatures. This "ceramic method" is a common and straightforward approach for preparing a wide range of inorganic materials, including mixed metal oxides. bdu.ac.in

High-Temperature Calcination Processes

Calcination is a high-temperature heat treatment applied to solid materials to induce thermal decomposition, phase transitions, or the removal of volatile fractions. In the context of this compound synthesis, this process would typically involve heating a finely ground, intimate mixture of solid precursors, such as zinc oxide (ZnO) and an arsenic oxide (e.g., As₂O₅), in a furnace. bdu.ac.in

The rate of the solid-state reaction between zinc and arsenic powders has been studied at temperatures ranging from 150°C to 400°C and high pressures, yielding the product Zn₃As₂. kyoto-u.ac.jp The temperature and duration of calcination are critical parameters that affect the final product's properties. For instance, in the synthesis of ZnO nanoparticles, increasing the calcination temperature from 400°C to 800°C led to an increase in crystallite size. nih.gov Similarly, high-temperature calcination is known to enhance the surface capacity and textural properties of adsorbents. mdpi.com The calcination of iron oxide precursors at temperatures up to 500°C resulted in the formation of nearly pure hematite (B75146), demonstrating the effectiveness of temperature in achieving phase purity. mdpi.com These principles are directly applicable to the synthesis of this compound, where controlling the calcination temperature and time is essential for achieving the desired crystalline phase and particle characteristics.

Precursor SystemCalcination Temperature (°C)Effect on ProductSource(s)
ZnCO₃ (to form ZnO) 400 - 800Increased temperature led to larger crystallite sizes (18-35 nm). nih.gov
ZnCl₂ and Na₂CO₃ (to form ZnO) 300 - 450Increased temperature led to larger particle sizes (27-56 nm). nih.gov
Iron Precursors (to form Iron Oxide) 200 - 500Higher temperatures (500°C) resulted in nearly pure hematite phase. mdpi.com
Magnesium Precursors (to form MgO) 700 - 1000Produces light-burned magnesium oxide with high reactivity. mdpi.com

Mechanochemical Activation Approaches

Mechanochemical activation is a solid-state technique that uses mechanical energy, typically through high-energy ball milling, to induce chemical reactions and structural changes in materials. mdpi.comjst.go.jp This process increases the surface area, creates defects, and enhances the chemical reactivity of solids, often allowing reactions to proceed under milder conditions than traditional calcination. mdpi.comjst.go.jp

While direct literature on the mechanochemical synthesis of this compound is sparse, the principles have been demonstrated for related systems. For example, mechanochemical methods have been used for the form-independent activation of zinc metal for use in organic synthesis. nih.gov The process has also been applied to ore tailings, where mechanical activation of sphalerite (a zinc ore) increased zinc yield significantly. mdpi.com This approach could be applied to synthesize this compound by milling a mixture of solid zinc and arsenic precursors. The intense grinding would activate the reactants, potentially leading to the formation of this compound directly in the mill or reducing the temperature and time required for a subsequent calcination step. jst.go.jp

Solution-Based Precipitation and Crystallization Methods

This category encompasses methods where this compound is formed by precipitation from a solution, typically at or near atmospheric pressure. This is distinct from hydrothermal synthesis, which occurs in a closed, high-pressure system.

A key example is the synthesis of crystalline, mono-phase this compound(III), Zn(AsO₂)₂, by precipitating it from an aqueous solution. imim.pl This was achieved by adding a zinc sulphate solution to an arsenious solution, which was prepared by dissolving arsenic trioxide (As₂O₃) in a sodium hydroxide (B78521) (NaOH) solution. imim.pl The reaction is sensitive to parameters such as temperature, reactant concentrations, and pH. In one study, a mono-phase crystalline product was obtained at a reaction temperature of 80°C, a reaction time of 2 hours, and a final washing pH of 6. imim.pl Under these conditions, the precipitation yields for arsenic and zinc were 77.70% and 46.37%, respectively. imim.pl

The potential for this compound precipitation is also observed in environmental contexts, where high concentrations of dissolved zinc and arsenate in soil solutions can lead to the formation of Zn₃(AsO₄)₂ precipitates. mdpi.com Another relevant technique is reduction-cooling crystallization, which has been used to separate and recover arsenic from solutions rich in As, Cu, and Zn. rsc.orgresearchgate.net This process involves reducing As(V) to As(III) and then controlling the temperature and solution composition to induce the crystallization of As₂O₃, demonstrating how solubility changes driven by temperature and chemical environment can be harnessed for selective crystallization. rsc.orgresearchgate.net

MethodReactantsConditionsProduct/OutcomeSource(s)
Precipitation Zinc Sulphate, Arsenic Trioxide, NaOHTemp: 80°C, Time: 2h, n(Zn)/n(As) = 1:2, Washing pH = 6Crystalline Zn(AsO₂)₂ imim.pl
Reduction-Cooling Crystallization As, Cu, and Zn rich leaching liquor, SO₂Reduction at 45°C; Crystallization at 5°C with H₂SO₄ additionRecovery of arsenic as As₂O₃ crystals from the solution rsc.orgresearchgate.net

pH-Controlled Aqueous Precipitation

The pH of an aqueous solution is a critical parameter that governs the precipitation and the specific crystalline phase of this compound compounds. By carefully controlling the pH, it is possible to selectively precipitate different forms of this compound.

Research has shown that the synthesis of crystalline, mono-phase this compound(III) can be achieved by reacting a zinc sulphate solution with an arsenious solution derived from dissolving arsenic trioxide (As₂O₃) in a sodium hydroxide (NaOH) solution. imim.pl The pH of the solution, along with other factors like temperature and reactant concentrations, dictates the final product. For instance, a mono-phase crystalline this compound(III) with the chemical composition of Zn(AsO₂)₂ was synthesized at a reaction temperature of 80°C and a washing pH of 6. imim.pl In another study, the removal of arsenate from solution in the presence of Zn(II) was significantly enhanced at a pH of 8, a phenomenon attributed to the precipitation of zinc hydroxide carbonate followed by arsenate adsorption. acs.org At a more acidic pH of 4, the presence of zinc had a negligible effect on arsenate adsorption on ferrihydrite. acs.org

The influence of pH is also evident in the formation of other zinc-containing compounds. For example, in the synthesis of zinc gallate (ZnGa₂O₄) nanoparticles, the pH of the reaction medium determined the final product, with spinel ZnGa₂O₄ being the majority phase at pH values between 6 and 10, while a layered double hydroxide phase formed at pH 12. mdpi.com Similarly, the removal of lead and zinc ions from aqueous solutions via precipitation with sodium hydroxide is highly pH-dependent, with maximum removal efficiencies observed in the pH range of 10.32 to 11.39. srce.hr

Table 1: Effect of pH on this compound and Related Compound Formation

pH Level Reactants Resulting Compound/Effect Reference
4 Arsenate, Zn(II), Ferrihydrite No significant effect on arsenate adsorption acs.org
6 Zinc sulphate, Arsenious solution Mono-phase crystalline Zn(AsO₂)₂ imim.pl
6-10 Zinc nitrate, Gallium nitrate Spinel ZnGa₂O₄ (majority phase) mdpi.com
8 Arsenate, Zn(II) Enhanced arsenate removal via precipitation acs.org
10.32-11.39 Pb²⁺, Zn²⁺, NaOH Maximum removal efficiency of lead and zinc ions srce.hr
12 Zinc nitrate, Gallium nitrate Zn-Ga layered double hydroxide phase mdpi.com

Controlled Co-precipitation for Phase Purity

Controlled co-precipitation is a technique used to produce high-purity, multi-element compounds by simultaneously precipitating the constituent ions from a solution. This method is particularly useful for avoiding the formation of mixed phases and ensuring the desired stoichiometry of the final product.

In the context of arsenic removal from industrial liquors rich in arsenic, copper, and zinc, conventional evaporation crystallization can lead to the undesirable co-precipitation of copper and zinc with arsenic. rsc.org However, by precisely controlling parameters such as sulfuric acid concentration and temperature, it is possible to selectively crystallize high-purity arsenic trioxide (As₂O₃) while minimizing the loss of copper and zinc. rsc.org Under optimal conditions, an arsenic recovery efficiency of 96.72% was achieved with minimal copper and zinc co-precipitation. rsc.org

The concept of co-precipitation is also critical in environmental systems. For example, the interaction between zinc and arsenic in soils can lead to the formation of insoluble zinc-arsenate complexes, which can reduce the mobility and toxicity of arsenic. researchgate.netresearchgate.net Studies have shown that increasing zinc concentrations can decrease the solubility of arsenic in soil. researchgate.net This can occur through the precipitation of this compound or the formation of ternary complexes involving zinc, arsenate, and soil minerals like iron oxides. researchgate.net

The effectiveness of co-precipitation for metal removal has been demonstrated for various heavy metals. For instance, co-precipitation with calcium carbonate has been shown to be a highly efficient method for removing cadmium and zinc from aqueous solutions, with uptake rates exceeding 99%. nih.gov

In-situ Formation Pathways in Geochemical Systems

This compound can form naturally in the environment through various geochemical processes, particularly in areas contaminated with both zinc and arsenic. These in-situ formation pathways are crucial for understanding the fate and transport of these elements in soil and water.

Precipitation from Contaminated Aqueous Solutions

In aqueous environments contaminated with both zinc and arsenic, the direct precipitation of this compound can occur when the solution becomes supersaturated with respect to a particular this compound mineral. This process is a key mechanism for the natural attenuation of these contaminants.

The presence of zinc can significantly enhance the removal of arsenate from contaminated water. acs.org This is often due to the formation of zinc-arsenate precipitates. The solubility of these precipitates, and thus their formation, is influenced by factors such as pH and the presence of other ions. For example, the removal of arsenate by cerussite (PbCO₃) is enhanced in the presence of various cations, including zinc, leading to the formation of mimetite (Pb₅(AsO₄)₃Cl). diva-portal.org

In situ chemical reduction technologies can also induce the precipitation of metal contaminants. By manipulating the geochemistry of the subsurface, direct precipitation or co-precipitation of elements like zinc and arsenic can be achieved. clu-in.org For instance, the corrosion of zero-valent iron (ZVI) can create a reduced environment and increase pH, leading to the precipitation of zinc as zinc hydroxide or its co-precipitation with iron hydroxides. clu-in.org

Solid-Phase Transformation in Soil Matrices

In soil environments, this compound can form through the transformation of existing solid phases. This often involves the interaction of dissolved arsenic and zinc with soil minerals.

Studies have indicated that in soils, zinc can decrease the release of arsenic into the soil solution by forming insoluble zinc-arsenate complexes within the soil matrix. researchgate.netresearchgate.net This process effectively immobilizes the arsenic, reducing its bioavailability. The interaction is complex and can involve adsorption onto mineral surfaces followed by surface precipitation or the formation of distinct this compound mineral phases.

The transformation of iron-bearing minerals plays a significant role in the fate of zinc and arsenic in soils. For example, the transformation of zinc-bearing ferrihydrite in reducing sediments can lead to the release of zinc into the porewater. nih.govacs.org This released zinc can then react with available arsenate to form this compound precipitates, or it may be scavenged by other ligands such as sulfides or carbonates. nih.gov The presence of other minerals and organic matter in the soil matrix can influence these transformation pathways. nih.govacs.org It has been observed that in complex sediment systems, the chemical behaviors of iron and zinc can become decoupled, affecting the ultimate fate of zinc and its potential to form arsenate compounds. acs.org

Advanced Structural Characterization Techniques

Electron Microscopy Approaches

Electron microscopy techniques utilize a beam of accelerated electrons as a source of illumination, offering significantly higher resolution than light microscopy. e3s-conferences.org These methods are indispensable for visualizing the morphology and ultrastructure of zinc arsenate particles at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is a primary tool for characterizing the surface topography and morphology of materials. mdpi.com In SEM, a focused beam of electrons is scanned across the surface of the sample. mdpi.com The interaction of the electron beam with the sample generates various signals, including secondary electrons and backscattered electrons, which are collected by detectors to form an image.

For this compound, SEM analysis provides critical information about:

Particle Size and Size Distribution: SEM images allow for direct measurement of the dimensions of individual particles or agglomerates.

Particle Morphology: The technique reveals the shape of the particles, such as whether they are spherical, rod-like, plate-like, or have irregular habits. chalcogen.roresearchgate.net

Surface Texture: High-magnification images can show details of the particle surface, including roughness and porosity.

SEM is often coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), which analyzes the characteristic X-rays emitted from the sample to provide elemental composition information, confirming the presence and distribution of zinc, arsenic, and oxygen. chalcogen.ro

Technique Application for this compound Key Information Obtained
Scanning Electron Microscopy (SEM)Microstructural & Morphological AnalysisParticle shape, size, surface texture, and state of aggregation. mdpi.comchalcogen.roresearchgate.net
Energy-Dispersive X-ray Spectroscopy (EDS)Elemental AnalysisElemental composition and distribution on the particle surface. chalcogen.ro

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the visualization of internal structures at the nanoscale. researchgate.net In TEM, a high-energy electron beam is transmitted through an ultrathin sample (typically less than 100 nm thick). sintef.nonanoscience.com The interaction of the electrons with the sample creates an image that reveals details about the material's internal features.

Key applications of TEM for studying this compound include:

Nanoscale Morphology: TEM provides detailed images of the size and shape of nanoparticles. researchgate.net

Internal Structure: It can reveal internal features such as crystalline defects (e.g., dislocations, stacking faults), grain boundaries, and phase segregation within a single particle. sintef.norsc.org

High-Resolution Imaging (HRTEM): This mode allows for the direct visualization of the atomic lattice planes within a crystalline particle, providing information about its crystallinity and orientation.

Electron Diffraction: As the electron beam passes through the sample, it is diffracted by the crystal lattice. The resulting electron diffraction (ED) pattern can be recorded. sintef.no Selected Area Electron Diffraction (SAED) can produce a diffraction pattern from a specific nanoparticle or a small region of the sample. This pattern provides information about the crystal structure and symmetry, complementing XRD data, especially for nanosized materials. e3s-conferences.orgnanoscience.com

TEM is a powerful, albeit more complex, technique that provides a direct link between the macroscopic properties of this compound and its atomic and nanoscale structure. rsc.org

Crystallographic Analysis and Polymorphism of Zinc Arsenates

Characterization of Hydrated and Anhydrous Phases

Zinc arsenates can be broadly categorized into hydrated and anhydrous phases, distinguished by the presence or absence of water molecules (H₂O) or hydroxyl groups (OH) within their crystal lattices. The majority of known zinc arsenate minerals are hydrated. mdpi.com

Hydrated zinc arsenates incorporate water molecules directly into their structure. Examples include:

Arsenohopeite (Zn₃(AsO₄)₂·4H₂O) : The arsenate analogue of hopeite, containing four water molecules per formula unit. researchgate.netgeoscienceworld.orgcambridge.org

Köttigite (Zn₃(AsO₄)₂·8H₂O) : A highly hydrated phase with eight water molecules. udel.edu

Ianbruceite (Zn₂(OH)(H₂O)(AsO₄)₂) : A complex structure containing both hydroxyl groups and water molecules, some of which are located between structural slabs. cambridge.org

Adamite (Zn₂AsO₄(OH)) : Contains hydroxyl groups rather than distinct water molecules. udel.edugalleries.com

Synthetic hydrated phases have also been characterized. A notable example is Zn₉(AsO₄)₆·4H₂O , a synthetic polymorph prepared via hydrothermal methods. rsc.orgrsc.org The crystal structure of this compound is built from chains of zinc polyhedra connected by arsenate tetrahedra, with water molecules situated in channels running through the structure. rsc.org

Thermal analysis shows that these hydrated phases can transform into anhydrous forms upon heating. For instance, Zn₉(AsO₄)₆·4H₂O transforms into a new anhydrous phase of Zn₃(AsO₄)₂ at 424°C, which then converts to the known β-Zn₃(AsO₄)₂ form at 865°C. rsc.org Similarly, the dehydration of BaZn₂As₂O₈∙H₂O occurs above 300°C, resulting in an irreversible phase transition to the anhydrous form, BaZn₂As₂O₈. mdpi.comunivie.ac.at

Anhydrous this compound minerals are less common in nature. mdpi.com Examples include leiteite (ZnAs₂O₄) and reinerite (Zn₃(AsO₃)₂). mdpi.com There are no known natural anhydrous minerals in the simple ZnO-As₂O₅ system. mdpi.com

Identification and Structural Elucidation of Polymorphic Forms

Polymorphism is the ability of a compound to exist in more than one crystal structure. Several instances of polymorphism have been identified among zinc arsenates.

A clear example is the relationship between adamite (Zn₂AsO₄(OH)) and paradamite (Zn₂AsO₄(OH)) . udel.edu Both minerals share the same chemical formula but crystallize in different systems: adamite is orthorhombic, while paradamite is triclinic. udel.edu

Research into synthetic zinc arsenates has also revealed new polymorphic systems. Hydrothermal synthesis using amine templates has produced two polymorphic two-dimensional structures of [C₆N₃H₂₀][Zn₂(AsO₄)(HAsO₄)₂]·2H₂O . acs.orgnih.govfigshare.com These polymorphs, designated VII and VIII in the study, highlight how synthesis conditions can direct the assembly of the same chemical components into different structural arrangements. acs.orgnih.gov The isolation of these compounds demonstrates the structural diversity achievable within amine-templated this compound systems. acs.org

The structural elucidation of these complex materials relies heavily on diffraction techniques. Due to the often small size of hydrothermally synthesized crystals, synchrotron X-ray radiation has been employed for indexing and data collection, as was the case for the synthetic hydrate (B1144303) Zn₉(AsO₄)₆·4H₂O. rsc.org For larger, well-formed crystals, single-crystal X-ray diffraction is the standard method for solving and refining crystal structures, as demonstrated in the analyses of arsenohopeite and cardite. researchgate.netresearchgate.net

Determination of Crystal System, Space Group, and Unit Cell Parameters

The fundamental identity of a crystalline solid is defined by its crystal system, space group, and unit cell parameters. The crystal system describes the basic symmetry of the lattice, while the space group provides a complete description of all symmetry elements. The unit cell parameters (the lengths of the cell edges: a, b, c; and the angles between them: α, β, γ) define the size and shape of the repeating unit. This data is crucial for distinguishing between different phases and polymorphs.

Detailed crystallographic data for several representative this compound compounds have been determined through single-crystal and powder X-ray diffraction studies.

Compound NameFormulaCrystal SystemSpace GroupUnit Cell ParametersSource(s)
AdamiteZn₂AsO₄(OH)OrthorhombicPnnmNot specified in results udel.edugalleries.com
ArsenohopeiteZn₃(AsO₄)₂·4H₂OOrthorhombicPnmaa = 10.804 Å, b = 19.003 Å, c = 5.112 Å researchgate.netgeoscienceworld.orgcambridge.org
CarditeZn₅.₅(AsO₄)₂(AsO₃OH)(OH)₃·3H₂OOrthorhombicCmcma = 15.110 Å, b = 15.492 Å, c = 6.3850 Å researchgate.net
IanbruceiteZn₂(OH)(H₂O)(AsO₄)₂MonoclinicP2₁/ca = 11.793 Å, b = 9.1138 Å, c = 6.8265 Å, β = 103.859° cambridge.org
KöttigiteZn₃(AsO₄)₂·8H₂OMonoclinicC2/mNot specified in results udel.edu
ParadamiteZn₂AsO₄(OH)TriclinicP-1Not specified in results udel.edu
Synthetic HydrateZn₉(AsO₄)₆·4H₂OTriclinicP-1a = 6.6895 Å, b = 9.1761 Å, c = 10.1377 Å, α = 69.428°, β = 77.205°, γ = 75.765° rsc.org

Crystal Habit and Growth Mechanisms

The external morphology of a crystal, known as its crystal habit, is the macroscopic expression of its internal atomic arrangement. Zinc arsenates display a wide variety of crystal habits.

Prismatic and Tabular: Adamite can form wedge-like prismatic crystals, while arsenohopeite is found as prismatic and tabular crystals. researchgate.netgalleries.com

Acicular (Needle-like): Cardite characteristically occurs as radiating sprays of acicular crystals. researchgate.net

Platy or Bladed: Ianbruceite forms thin, platy crystals that are flexible and exhibit perfect cleavage parallel to the (100) plane. cambridge.org

Aggregates and Radiating Clusters: Many zinc arsenates grow as aggregates. Adamite is known to form radiating clusters, sometimes in "wheel" or "wheat sheaf" shapes, and can also have a botryoidal (grape-like) surface. galleries.com Ianbruceite occurs in flattened or ellipsoidal aggregates. cambridge.org

The growth mechanisms are often related to the environment of formation. Adamite, a secondary mineral, grows in the oxidized zones of ore deposits. geologyscience.com Its radiating habit provides insight into the formation of botryoidal structures. galleries.com The structure of ianbruceite consists of slabs composed of zinc and arsenate polyhedra, with water molecules filling the space between them, a structure that gives rise to its perfect cleavage and platy habit. cambridge.org

Spectroscopic Investigations of Zinc Arsenate Species

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Raman and Infrared (IR) spectroscopy, probes the vibrational modes of molecules. acs.org These techniques provide detailed information about the functional groups, molecular structure, and bonding environments within a material. acs.orgmdpi.com For molecules with a center of symmetry, infrared active vibrations are Raman inactive, and vice-versa, making these techniques complementary. acs.org

Raman spectroscopy is a non-destructive analytical tool that provides insights into the molecular vibrations and bonding within a crystal lattice. researchgate.netresearchgate.net It is particularly sensitive to the stretching and bending modes of the arsenate (AsO₄) tetrahedron and the coordination environment of the zinc cation.

The Raman spectra of zinc arsenate minerals are characterized by distinct bands corresponding to the vibrational modes of the AsO₄³⁻ anion. The free arsenate ion, with tetrahedral (Td) symmetry, has four fundamental vibrational modes, all of which can be Raman active. However, in a crystal lattice, the symmetry is often lowered, leading to the splitting of these modes. nih.gov

Research on various hydrated this compound minerals, such as davidlloydite (Zn₃(AsO₄)₂(H₂O)₄) and arsenohopeite (Zn₃(AsO₄)₂(H₂O)₄), has provided detailed assignments of their Raman spectra. geoscienceworld.orgresearcher.life In davidlloydite, prominent peaks observed at 865 cm⁻¹ and 841 cm⁻¹ are assigned to the As⁵⁺–O stretching modes. geoscienceworld.org The spectra of the erythrite-köttigite solid solution series, (Co₃₋ₓZnₓ)(AsO₄)₂·8H₂O, show that the low-frequency region (<1000 cm⁻¹) consists of numerous overlapping bands related to the stretching and bending modes of [AsO₄] and [(Co,Zn)O₆] structural units. mdpi.com Substitution of cobalt with zinc causes shifts in the Raman bands, for example, bands at approximately 390 and 346 cm⁻¹ in erythrite shift to 378 and 336 cm⁻¹, respectively, in köttigite. mdpi.com

In the mineral adamite (Zn₂AsO₄OH), the Raman spectrum shows the characteristic vibrations of the AsO₄ tetrahedra and the ZnO₅ pyramids. researchgate.net For koritnigite, (Zn,Co)(AsO₃OH)·H₂O, Raman spectroscopy has been used to prove the presence of (AsO₃OH)²⁻ units in the crystal structure, with observed bands attributed to its stretching and bending vibrations. qut.edu.au

The analysis of arsenohopeite, the arsenate analogue of hopeite, confirms the presence of weak hydrogen bonds through its Raman spectrum. researcher.lifecambridge.org The spectral data for various this compound species highlight the utility of Raman spectroscopy in identifying mineral phases and understanding the local bonding environments. researchgate.nethandbookofmineralogy.org

Table 1: Characteristic Raman Bands for Selected this compound Species (cm⁻¹)
Vibrational ModeDavidlloydite geoscienceworld.orgArsenohopeite researcher.lifeKöttigite mdpi.comAdamite researchgate.net
As-O Stretching (ν₁, ν₃)865, 841~800-900 (multiple bands)~800-850 (multiple bands)Characteristic AsO₄ vibrations
As-O Bending (ν₂, ν₄)-~300-500 (multiple bands)378, 336-
Zn-O Stretching550, 504, 454, 420--Characteristic ZnO₅ pyramid vibrations
O-H Stretching~3200 (broad)-3427, 3382, 3195, 3043, 2909O-H stretching mode present
Lattice Modes394, 353, 305, 294, 258, 211, 200, 182, 170, 163, 121-<250-

Infrared (IR) spectroscopy is a technique used to identify compounds and functional groups based on the absorption of IR radiation, which induces molecular vibrations like stretching and bending. savemyexams.comvscht.cz It is particularly effective for identifying polar functional groups, such as the arsenate (AsO₄³⁻) and hydroxyl (OH⁻) groups present in this compound compounds. acs.org

Fourier-transform infrared spectroscopy (FTIR) is often used alongside X-ray diffraction (XRD) to identify crystalline phases and surface complexes in this compound materials. The analysis of the arsenate mineral wendwilsonite, which is related to zinc-containing roselite group minerals, shows that the complexity in the infrared spectra, with multiple antisymmetric stretching vibrations for the (AsO₄)³⁻ clusters, indicates a reduction of the tetrahedral symmetry. nih.gov This loss of degeneracy is also observed in the bending modes. nih.gov

For hydrated this compound species, IR spectroscopy is crucial for identifying the presence and nature of water molecules and hydroxyl groups. For example, in wendwilsonite, broad bands observed around 3332, 3119, and 3001 cm⁻¹ are assigned to the OH stretching vibrations of water molecules involved in hydrogen bonding. nih.gov In general, the mid-IR region (4000–400 cm⁻¹) is where fundamental vibrations are observed. acs.org The fingerprint region (1500–600 cm⁻¹) is typically complex but contains bands specific to the molecular structure of the sample. mdpi.com The characteristic absorption of the Zn-O bond in zinc oxide is observed around 442 cm⁻¹. researchgate.net

Table 2: General Infrared Absorption Regions for Functional Groups in this compound Species
Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Reference
Hydroxyl (O-H)Stretching (H₂O, OH⁻)~3000 - 3500 (often broad) nih.gov
Water (H₂O)Bending~1600 - 1700 researchgate.net
Arsenate (AsO₄³⁻)Antisymmetric Stretching (ν₃)~800 - 900 researchgate.netnih.gov
Arsenate (AsO₄³⁻)Symmetric Stretching (ν₁)~700 - 850 researchgate.net
Arsenate (AsO₄³⁻)Bending (ν₄, ν₂)~300 - 500 nih.gov
Zinc-Oxygen (Zn-O)Stretching~400 - 500 researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the first few atomic layers of a material's surface. mdpi.combris.ac.uk The technique involves irradiating a sample with monoenergetic X-rays and analyzing the kinetic energy of the emitted photoelectrons. bris.ac.uk

XPS survey scans provide information on all the elements present on the surface of a this compound sample, with the exception of H and He. High-resolution spectra of specific elements allow for the determination of their oxidation states. chalcogen.ro For this compound, XPS can quantify the relative amounts of zinc, arsenic, and oxygen on the sample surface.

The binding energy of a core-level electron is characteristic of the element and its oxidation state. For instance, the Zn 2p spectrum typically shows two peaks, Zn 2p₃/₂ and Zn 2p₁/₂, with a consistent energy separation. researchgate.net The binding energy for the Zn 2p₃/₂ peak in zinc oxide (ZnO) is typically found around 1021.7-1022.4 eV, confirming the Zn²⁺ valence state. researchgate.netnih.govindico.global Similarly, the O 1s spectrum can distinguish between oxygen in the arsenate group and oxygen in water or hydroxyl groups based on shifts in binding energy. mdpi.com In roselite, a mineral related to zinc arsenates, the major O 1s peak at 531.0 eV is associated with the arsenate group, while a minor peak at a higher binding energy of 532.6 eV is assigned to oxygen in crystal water. mdpi.com

High-resolution XPS spectra are essential for detailed chemical state analysis. The precise binding energy and the peak shape provide information about the local chemical environment of the atom.

Zinc (Zn): The binding energies for the Zn 2p₃/₂ and Zn 2p₁/₂ core levels in zinc compounds are well-established. For ZnO, the Zn 2p₃/₂ peak is consistently reported in the range of 1021.7 eV to 1022.5 eV. nih.govindico.globalrsc.org The energy separation between the Zn 2p₃/₂ and Zn 2p₁/₂ peaks is approximately 23 eV. researchgate.net These values serve as a benchmark for identifying the +2 oxidation state of zinc in this compound compounds.

Table 3: Representative Zn 2p₃/₂ Binding Energies for Zinc in the +2 Oxidation State
Compound/MaterialZn 2p₃/₂ Binding Energy (eV)Reference
ZnO Film1021.7 nih.gov
ZnO1021.7 ± 0.3 indico.global
Zn(OH)₂1021.8 ± 0.5 indico.global
Partially Oxidized Zinc1022.55 rsc.org

Arsenic (As): The chemical state of arsenic can be more complex. The As 3d binding energy is sensitive to the local bonding environment, such as whether arsenic is bonded to oxygen or zinc. In studies of arsenic-doped zinc oxide, different As 3d binding energies have been attributed to various arsenic species. For example, a binding energy of around 44-45 eV is often associated with As-O bonding (As⁵⁺), indicative of arsenate species. aip.orgresearchgate.net A peak at a lower binding energy of ~41 eV can be attributed to As-Zn bonds. aip.org In a study of As-implanted ZnO, peaks at 41.6 eV, 44.2 eV, and 46.2 eV were identified, with the majority of arsenic initially in an interstitial state. aip.org The major contribution in a sample containing this compound was found at 43.9 eV. aip.org

Table 4: Representative As 3d Binding Energies and Their Assignments
AssignmentAs 3d Binding Energy (eV)Reference
As-Zn bond (As on Zn site)~41.3 researchgate.net
As-O bond (As⁵⁺ in arsenate)~44-45 aip.orgresearchgate.net
This compound43.9 ± 0.2 aip.org
As in Orpiment (As₂S₃)42.7 aip.org

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and/or electronic structure of a specific element in a material. nih.gov It is element-specific and can be applied to crystalline and amorphous materials, making it highly valuable for studying complex environmental or industrial samples containing this compound. researchgate.netucl.ac.uk XAS provides information on the oxidation state, coordination number, and identity of neighboring atoms. nih.gov

The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region, near the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. Zinc K-edge XANES is a valuable tool for determining the chemical speciation of zinc. nih.gov Although zinc is typically in the +2 oxidation state in minerals, variations in the K-edge position (from 9660.5 to 9666.0 eV) and post-edge features reflect changes in zinc's coordination environment (e.g., tetrahedral vs. octahedral coordination). nih.govacs.org

EXAFS: The EXAFS region, at higher energies past the edge, contains information about the number, identity, and distance of the atoms in the local coordination shells around the absorbing atom. researchgate.net Studies on the co-precipitation of zinc and arsenate on mineral surfaces have used EXAFS to determine that zinc can form tetrahedral surface complexes or layered double hydroxide (B78521) (LDH)-like precipitates, providing molecular-level information on the local chemical environment. researchgate.net In studies of complex materials like smelter slags, XAS has been used to speciate zinc and arsenic, finding that zinc can be present in glassy phases and as ZnS, while arsenic speciation can be dominated by arsenic(III) and (V) oxides and sulfides. ucl.ac.uk

X-ray Absorption Near Edge Structure (XANES)

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful tool for determining the electronic state and coordination geometry of specific elements within a material. uu.nlnih.gov The technique involves tuning synchrotron-generated X-rays to the absorption edge of a core electron (e.g., the 1s K-edge) of the element of interest. iucr.org The precise energy and features of this absorption edge are highly sensitive to the element's oxidation state and local coordination environment. iucr.orgosti.gov

For this compound, XANES analysis is typically performed at both the Zinc (Zn) K-edge and the Arsenic (As) K-edge.

Zinc K-edge XANES : The Zn K-edge spectrum provides information about the coordination of the zinc atoms. The energy position of the absorption edge and the shape of the post-edge peaks can distinguish between different coordination numbers, such as tetrahedral (four-coordinate) and octahedral (six-coordinate) geometries. osti.gov Generally, the absorption edge for tetrahedrally coordinated zinc is at a lower energy compared to octahedrally coordinated zinc. osti.gov Studies on a wide range of zinc-containing minerals and compounds have shown that the principal K-edge peak energies vary, reflecting changes in the zinc coordination environment, even when the oxidation state remains +2. nih.goviucr.org

Arsenic K-edge XANES : The As K-edge XANES spectrum is particularly effective for determining the oxidation state of arsenic. A distinct energy shift in the absorption edge allows for clear differentiation between arsenite (As(III)) and arsenate (As(V)). acs.org The white line energy for As(III) compounds is typically found in the range of 11870.0 to 11871.7 eV, whereas for As(V) compounds, it shifts to a higher energy range of 11872.6 to 11875.3 eV. acs.org In this compound (Zn₃(AsO₄)₂), arsenic is in the +5 oxidation state, which would be confirmed by an absorption edge in the characteristic As(V) region.

The analysis of XANES spectra, often in conjunction with linear combination fitting using well-characterized standard compounds, allows for the quantitative identification of different zinc and arsenic species in complex samples. osti.govresearchgate.net

Table 1: Representative XANES K-edge White Line Energies for Arsenic and Zinc Species

ElementOxidation State / CoordinationWhite Line Energy (eV)Reference(s)
ArsenicAs(III)11870.0 - 11871.7 acs.org
ArsenicAs(V)11872.6 - 11875.3 acs.org
ZincGeneral Range (Coordination Dependent)9660.5 - 9666.0 nih.goviucr.org
ZincTetrahedral (on SiO₂)9662.3 osti.gov
ZincOctahedral (on SiO₂)9663.4 osti.gov

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Coordination

Following the XANES region in an absorption spectrum is the Extended X-ray Absorption Fine Structure (EXAFS) region. uu.nl This region, which can extend for up to 1000 eV above the absorption edge, consists of oscillations that arise from the interference between the outgoing photoelectron wave and waves backscattered from neighboring atoms. mpg.deoaepublish.com Analysis of these oscillations provides quantitative information about the local atomic environment around the absorbing atom, including interatomic distances, coordination numbers, and the identity of neighboring atoms. oaepublish.comnih.gov

In the context of this compound, EXAFS analysis at both the Zn and As K-edges provides a detailed picture of the local structure:

Zn K-edge EXAFS : This analysis reveals the structure of the coordination shells surrounding the zinc atoms. It can precisely determine the Zn-O bond lengths and the number of nearest-neighbor oxygen atoms (coordination number). This is critical for confirming the tetrahedral or octahedral coordination geometry suggested by XANES. Studies have shown that EXAFS can determine interatomic distances in single-coordination shells with a precision of ±0.5 pm. nih.gov

As K-edge EXAFS : This analysis probes the environment around the arsenic atoms, defining the geometry of the arsenate (AsO₄) tetrahedra. It provides precise As-O bond lengths and confirms the tetrahedral coordination of oxygen atoms around the central arsenic atom.

When zinc and arsenate coexist, such as in the sorption of zinc on mineral surfaces in the presence of arsenate, EXAFS is crucial for identifying the formation of this compound precipitates or surface complexes. researchgate.net The technique can distinguish between inner-sphere and outer-sphere complexes and provide the specific bond distances and coordination numbers for the newly formed species. researchgate.netnih.gov

Table 2: Typical Structural Parameters Determined by EXAFS for Zinc and Arsenate Coordination

Absorbing AtomNeighbor AtomCoordination Number (CN)Interatomic Distance (Å)Reference(s)
ZnO4 to 6~1.97 - 2.08 researchgate.netresearchgate.net
AsO4~1.68 nih.gov
Zn (in microbial cells)S~2.2 - 3.8~2.34 researchgate.net

Note: Distances and coordination numbers can vary depending on the specific crystalline form or local environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Relevant Nuclei (e.g., ⁷⁵As, ⁶⁷Zn – if reported)

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local magnetic fields around atomic nuclei. For this compound, the relevant nuclei are ⁷⁵As and ⁶⁷Zn. Both are quadrupolar nuclei, which means their interaction with local electric field gradients provides rich information about symmetry and bonding but can also lead to significant signal broadening. huji.ac.iluoc.gr

⁷⁵As NMR : Arsenic has one NMR-active isotope, ⁷⁵As, which has 100% natural abundance. huji.ac.il It is a quadrupolar nucleus (spin 3/2) that is highly sensitive to the symmetry of its electronic environment. huji.ac.il In the case of the arsenate ion (AsO₄³⁻), a highly symmetric tetrahedral environment results in a relatively sharp NMR signal, but only under specific conditions. nih.govmdpi.com Studies have shown that the ⁷⁵As NMR signal for arsenate is readily observable at high pH (above 11.5-13.5), where the symmetric AsO₄³⁻ species dominates. nih.govmdpi.com At lower pH, the formation of the less symmetric protonated species, HAsO₄²⁻, causes extensive quadrupolar relaxation, broadening the signal to the point where it can be undetectable with standard high-resolution spectrometers. huji.ac.ilnih.gov This makes ⁷⁵As NMR a sensitive probe for the protonation state and local symmetry of arsenate ions in solution. nih.gov

⁶⁷Zn NMR : Zinc's only NMR-active nucleus is ⁶⁷Zn, which has a low natural abundance of 4.10%. huji.ac.il Like ⁷⁵As, it is a quadrupolar nucleus (spin 5/2). uoc.gr ⁶⁷Zn NMR spectroscopy is considered challenging due to the nucleus's low sensitivity and the broad lines that result from efficient quadrupole relaxation, especially in asymmetric environments or large molecules. uoc.grhuji.ac.il Consequently, its application is often limited to small, symmetric zinc complexes. huji.ac.il While specific ⁶⁷Zn NMR studies on this compound are not widely reported, the technique has been used to characterize other zinc compounds, often in the solid state and at high magnetic fields to improve resolution. pascal-man.comuiuc.edu Quantum chemical calculations are frequently employed to predict ⁶⁷Zn NMR parameters (chemical shifts and quadrupole coupling constants) to aid in the interpretation of the broad, often featureless, experimental spectra. uiuc.edu

Table 3: Properties of NMR-Active Nuclei Relevant to this compound

Property⁷⁵As⁶⁷ZnReference(s)
Spin3/25/2 huji.ac.ilhuji.ac.il
Natural Abundance (%)1004.10 huji.ac.ilhuji.ac.il
Chemical Shift Range (ppm)~660~2700 huji.ac.ilhuji.ac.il
Relative Receptivity (vs ¹H)0.02541.18 x 10⁻⁴ huji.ac.ilhuji.ac.il
Common Reference0.5 M NaAsF₆ in CD₃CNSaturated Zn(NO₃)₂ in D₂O huji.ac.ilhuji.ac.il

Environmental Geochemical Processes and Arsenic Immobilization Strategies

Formation and Stability of Zinc Arsenates in Environmental Matrices

The formation of zinc arsenate is a key process in environments co-contaminated with zinc and arsenic. Its stability is influenced by a variety of physicochemical and biological factors.

The formation of this compound is highly dependent on the solution pH and the prevailing redox conditions. The pH affects not only the solubility of this compound but also the speciation of both arsenate and zinc ions in the aqueous phase. Generally, the precipitation of this compound is more favorable under neutral to slightly alkaline conditions. In acidic environments, the solubility of this compound increases, making its formation less likely noaa.govuni-hohenheim.de.

Redox potential (Eh) primarily influences the oxidation state of arsenic. In oxidizing environments, arsenic predominantly exists as arsenate (As(V)), which readily precipitates with zinc. Under reducing conditions, arsenate can be reduced to the more mobile and toxic arsenite (As(III)) scispace.com. While zinc can also form compounds with arsenite, this compound (with As(V)) is generally the more stable and less soluble form, making oxidizing conditions more conducive to long-term arsenic immobilization through the formation of this mineral scispace.comchemicalbook.com.

The interplay between pH and Eh is critical. For instance, under moderately reducing conditions, the dissolution of iron oxyhydroxides can release arsenic into the groundwater; however, the subsequent formation of insoluble sulfides under more strongly reducing conditions can control arsenic solubility uni-hohenheim.de. The presence of zinc in such systems can lead to the precipitation of this compound, offering an alternative immobilization pathway.

In natural soil and sediment systems, the formation of this compound is often mediated by the surfaces of metal oxyhydroxides, particularly those of iron such as goethite (α-FeOOH) and ferrihydrite. These minerals have a high affinity for both arsenate and zinc and can act as templates for the nucleation and precipitation of this compound udel.edunih.gov.

Studies have shown that the co-sorption of zinc and arsenate on goethite surfaces can lead to the formation of surface precipitates that resemble minerals like kottigite (Zn3(AsO4)2·8H2O) and adamite (Zn2(AsO4)(OH)) udel.edu. This process is influenced by the solid-to-solution ratio, with surface adsorption dominating at high ratios and precipitation becoming more significant at lower ratios udel.edu.

The interaction with ferrihydrite, a poorly crystalline iron oxyhydroxide, is also a key process. Batch adsorption experiments have indicated that the presence of Zn(II) can increase the removal of arsenate from solution by ferrihydrite at pH 8 nih.gov. While initially thought to be due to enhanced adsorption, further studies suggest a mechanism involving the precipitation of zinc hydroxide (B78521) or zinc carbonate, followed by the adsorption of arsenate onto these newly formed precipitates nih.gov. At acidic pH, however, the presence of zinc does not significantly affect arsenate adsorption on ferrihydrite nih.gov. The formation of ternary surface complexes involving zinc, arsenate, and the mineral surface is a potential mechanism controlling this enhanced adsorption at higher pH nih.gov.

The following table summarizes the findings of a study on the co-sorption of zinc and arsenate on goethite:

Goethite ConcentrationDominant ProcessResulting Surface Species
1000 mg/LSurface AdsorptionAdsorbed Zn(II) and As(V)
100 mg/LSurface PrecipitationAdamite-like precipitates
10 mg/LSurface PrecipitationKottigite-like precipitates

This interactive data table is based on findings related to co-sorption kinetics on goethite surfaces. udel.edu

The formation of this compound in complex environmental matrices can be influenced by the presence of competing ions and organic ligands. Phosphate (B84403) (PO4^3-), being chemically similar to arsenate (AsO4^3-), is a major competitor for both adsorption sites on mineral surfaces and for precipitation reactions with zinc ekb.eg. High concentrations of phosphate can inhibit the formation of this compound by outcompeting arsenate for reaction with zinc ions.

Other anions such as sulfate (B86663) and selenite can also compete with arsenate for adsorption sites on minerals like goethite, which can indirectly affect the subsequent formation of this compound precipitates ekb.eg. The degree of competition is dependent on the relative concentrations of the ions and the pH of the system.

Organic ligands, which are ubiquitous in soil and natural waters, can also play a significant role. Simple organic acids like citric and oxalic acid can form complexes with zinc, potentially reducing its availability to precipitate with arsenate um.ac.ir. Humic and fulvic acids, major components of soil organic matter, can also form soluble complexes with zinc or compete for adsorption sites on mineral surfaces, thereby influencing the partitioning of zinc and arsenic between the solid and aqueous phases mdpi.com. However, in some cases, organic matter can also promote the co-precipitation of metals and arsenic.

Solid-Solution Equilibria and Dissolution Kinetics in Aqueous Systems

The long-term stability of this compound as an arsenic sink is determined by its solid-solution equilibria and dissolution kinetics. This compound is a sparingly soluble salt, and its solubility in water is governed by the solubility product constant (Ksp). The reported Ksp for Zn3(AsO4)2 at 25°C is approximately 2.8 x 10^-28 utexas.edunist.govchegg.com. This low Ksp value indicates that in solutions where the product of the ion activities of Zn^2+ and AsO4^3- exceeds this value, precipitation of this compound is thermodynamically favored.

The dissolution of this compound is influenced by factors such as pH, the presence of complexing agents, and the ionic strength of the solution. As mentioned earlier, the solubility of this compound increases significantly in acidic conditions noaa.gov. The dissolution kinetics, or the rate at which this compound dissolves, are important for predicting the potential for arsenic re-mobilization over time. While specific kinetic data for this compound dissolution is limited, studies on analogous systems suggest that dissolution rates are influenced by factors such as surface area, temperature, and the degree of undersaturation of the surrounding solution.

Remediation Applications and Arsenic Attenuation Mechanisms

The precipitation of this compound is a promising strategy for the in-situ immobilization of arsenic in contaminated soils and waters. By adding a source of zinc to arsenic-contaminated environments, the formation of insoluble this compound can effectively reduce the concentration of dissolved arsenic.

The application of zinc fertilizers or other zinc compounds to arsenic-contaminated agricultural soils has been shown to reduce arsenic availability and its uptake by plants researchgate.netresearchgate.netsemanticscholar.orgscirp.org. This is attributed to the precipitation of this compound, which renders the arsenic less mobile and bioavailable researchgate.netvu.nl. The effectiveness of this approach depends on the soil pH, the initial concentrations of arsenic and zinc, and the presence of competing ions.

A study on an Inceptisol demonstrated that the application of zinc chloride significantly reduced the concentration of water-extractable arsenic in the soil and the accumulation of arsenic in the leafy vegetable Ipomoea aquatica semanticscholar.org. The highest dose of zinc (3 mg/L) resulted in the greatest reduction in both soil-extractable arsenic and plant arsenic concentrations semanticscholar.org.

The following table presents data from a pot-culture experiment investigating the effect of zinc application on arsenic concentration in soil and plants:

Zinc Application Rate (mg/L)Soil Extractable Arsenic (mg/kg)Plant Arsenic Concentration (mg/kg dry weight)
00.259.85
1--
2--
30.187.51

This interactive data table is based on findings from a study on the remediation of arsenic toxicity in a soil-plant system. semanticscholar.org

In contaminated water bodies, the addition of zinc salts can induce the precipitation of this compound, thereby removing dissolved arsenic from the water column. This approach can be particularly effective in treating industrial wastewater or groundwater with high arsenic and zinc concentrations. The formation of this compound is a key mechanism for arsenic attenuation in these systems, leading to a reduction in arsenic mobility and toxicity. The application of zinc oxide nanoparticles has also been explored as a method to reduce arsenic toxicity and accumulation in rice plants nih.gov.

Adsorption and Surface Complexation Processes

The immobilization of arsenic in the presence of zinc is significantly influenced by adsorption and surface complexation processes, particularly on the surfaces of iron (Fe) and aluminum (Al) oxyhydroxides, which are common minerals in soil and sediment environments. The interaction between zinc (Zn²⁺) and arsenate (AsO₄³⁻) is not merely additive; rather, they exhibit a synergistic relationship that enhances the sequestration of arsenic.

Research has shown that the presence of Zn²⁺ can increase the adsorption of arsenate on minerals like goethite and ferrihydrite. This occurs through several proposed mechanisms:

Formation of Ternary Surface Complexes: Zinc and arsenate can co-sorb onto mineral surfaces, forming ternary complexes where both ions are bound to the surface and to each other. This type of interaction can create a more stable complex than if either ion were adsorbed alone. Studies suggest that increasing soil zinc can decrease arsenic solubility through the formation of these ternary Zn-As-(hydro)oxide complexes researchgate.netmdpi.com.

Surface Precipitation: In solutions that are locally oversaturated with respect to this compound minerals, heterogeneous nucleation can occur on the surface of other minerals. This process involves the formation of a distinct this compound precipitate on the mineral-water interface udel.edu. Studies at the goethite-water interface have identified the formation of adamite-like [Zn₂(AsO₄)(OH)] and köttigite-like [Zn₃(AsO₄)₂·8H₂O] surface precipitates udel.edu. This outcome may be a result of adsorption/surface precipitation or the formation of a tertiary bridging complex researchgate.net.

Electrostatic Interactions: At a neutral or slightly basic pH, even small amounts of Zn²⁺ can significantly enhance the adsorption of arsenate. This is attributed to the formation of a bridging complex where the positively charged zinc ion helps to bind the negatively charged arsenate oxyanion to the mineral surface researchgate.net. Application of zinc to arsenic-contaminated soils has been shown to decrease the release of arsenic, which is thought to bind arsenic electrostatically within the soil matrix researchgate.net.

Adsorption onto Zinc Hydroxide Precipitates: An alternative mechanism suggests that under certain pH conditions (e.g., pH 8), the enhancement in arsenate removal is due to the precipitation of zinc hydroxide. Arsenate then adsorbs onto this newly formed zinc hydroxide precipitate rather than forming a ternary complex directly on the iron oxide surface .

The effectiveness of these processes is highly dependent on environmental conditions such as pH, the ratio of zinc to arsenic, and the concentration of available mineral surfaces. For instance, the co-sorption of zinc and arsenate on goethite has been studied as a function of the solid-to-solution ratio, demonstrating that at lower mineral concentrations, surface precipitation is more dominant, while at higher concentrations, surface adsorption reactions are more prevalent udel.edu.

Table 1: Mechanisms of Enhanced Arsenate Adsorption in the Presence of Zinc

Mechanism Description Key Factors Relevant Minerals
Ternary Surface Complexation Co-sorption of Zn²⁺ and AsO₄³⁻ onto a mineral surface, forming a stable complex. pH, Ion Ratios Goethite, Ferrihydrite, Fe-oxides
Surface Precipitation Heterogeneous nucleation of this compound phases (e.g., adamite, köttigite) on a mineral surface. Local Oversaturation, pH Goethite
Electrostatic Bridging Positively charged Zn²⁺ acts as a bridge between the negatively charged mineral surface and arsenate anion. pH > 7, Low Zn²⁺ concentration General Soil Minerals
Adsorption on Zn(OH)₂ Precipitation of zinc hydroxide, which then acts as a sorbent for arsenate. pH > 8 Systems with Ferrihydrite

Long-Term Stability of Immobilized Arsenic Phases

The long-term stability of immobilized arsenic is crucial for the permanent remediation of contaminated sites. The formation of crystalline this compound minerals is a key process that controls the solubility and mobility of arsenic over extended periods. These phases are generally considered to be thermodynamically stable and less soluble compared to adsorbed arsenic species udel.edu.

Several this compound minerals have been identified as important phases for arsenic sequestration:

Koritnigite (Zn(HAsO₄)·H₂O): Research has provided evidence that the presence of koritnigite can control the soluble concentrations of both arsenic and zinc in multi-metal contaminated soils. The formation of this stable mineral phase can significantly reduce arsenic mobility compared to scenarios where solubility is controlled solely by adsorption processes confex.comslu.se.

Adamite (Zn₂(AsO₄)(OH)): This mineral, along with köttigite, has been observed to form as a surface precipitate on goethite in the presence of both zinc and arsenate udel.edu. First-row transition metals, including zinc, form thermodynamically very stable arsenate complexes udel.edu.

This compound (Zn₃(AsO₄)₂): The formation of this less soluble this compound complex is another mechanism that explains the reduction of arsenic concentration in soil porewater when zinc is present researchgate.netmdpi.com.

Despite the high thermodynamic stability of these minerals, their long-term performance is subject to changes in environmental conditions, particularly pH. Replenishment desorption studies have shown that this compound precipitates and surface complexes are susceptible to proton-promoted dissolution. In acidic conditions (e.g., pH 4 and 5.5), significant loss of both zinc and arsenate can occur, highlighting a potential pathway for re-mobilization if environmental conditions change udel.edu. For example, one study noted that while the arsenic in a zinc phase showed high stability against acid, the precipitates on goethite could lose over 80% of zinc and 60-70% of arsenate under acidic dissolution udel.educonfex.com.

Furthermore, the kinetics of mineral formation can be slow. It has been observed that this compound precipitates on goethite may require several months to achieve a stable coordination environment nih.gov. This slow structural evolution, a process known as Ostwald ripening, means that the full stability of the immobilized arsenic may not be realized immediately after the initial precipitation event. The long-term effectiveness of this compound in sequestering arsenic, therefore, depends on the geochemical environment remaining favorable for its preservation.

Table 2: Factors Affecting the Long-Term Stability of this compound Phases

Factor Influence on Stability Mechanism Research Findings
pH High Decreased Stability in Acidic Conditions: this compound minerals are susceptible to proton-promoted dissolution at low pH. At pH 4-5.5, significant dissolution of surface precipitates on goethite was observed, releasing As and Zn udel.edu.
Mineral Phase High Crystalline Structure: Formation of stable crystalline minerals like koritnigite provides a more permanent sink for arsenic than adsorption. Koritnigite has been shown to control As and Zn solubility in contaminated soils slu.se.
Reaction Time Medium Kinetics of Crystallization: The transformation from initial precipitates to a stable crystalline phase can take several months. This compound precipitates on goethite may not reach a stable coordination for months nih.gov.
Redox Conditions Inferred Arsenic Speciation: The stability of arsenate minerals depends on oxidizing conditions. Reducing conditions could lead to the transformation to more mobile arsenite. (General knowledge, not explicitly detailed for this compound in the provided search results).

Theoretical and Computational Chemistry of Zinc Arsenate

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. wikipedia.org DFT calculations have been instrumental in elucidating the electronic and structural properties of zinc arsenate and related materials.

Research employing first-principles calculations based on DFT helps in understanding the electronic band structure, magnetic properties, and the stability of various this compound compounds. osti.gov For instance, DFT can be used to study the effects of doping on the electronic properties of materials like this compound. researchgate.net The method allows for the calculation of total energies, which helps in determining the most stable configurations of atoms within a crystal lattice. researchgate.net

In the context of this compound, DFT calculations can predict the geometry of different polymorphs and their relative stabilities. For example, studies on adamite (Zn₂AsO₄OH), a common this compound mineral, have utilized DFT to understand its compressional behavior under high pressure. researchgate.netresearchgate.net These calculations provide insights into bond lengths and angles, which are crucial for understanding the material's response to external stimuli.

Table 1: Selected DFT-Calculated Properties of this compound-Related Compounds

PropertyCompoundCalculated ValueReference
Bulk Modulus (K₀)Adamite (Zn₂AsO₄OH)80(3) GPa researchgate.net
Most Compressible AxisAdamite (Zn₂AsO₄OH)a-axis researchgate.net
As-O Bond DistanceArsenate on Alumina1.62–1.64 Å mdpi.com

Molecular Dynamics Simulations for Crystal Growth and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the time evolution of a system of interacting particles, MD provides detailed information about the dynamic processes that govern material properties, such as crystal growth and behavior at interfaces. mdpi.comresearchgate.net

In the study of this compound, MD simulations can model the nucleation and growth of crystals from a solution or melt. These simulations track the trajectories of individual atoms as they arrange themselves into a crystalline lattice, offering insights into the mechanisms that control crystal morphology and the formation of defects. mdpi.com For example, MD simulations have been used to investigate the epitaxial growth of zinc films on various substrates, a process that shares fundamental principles with the formation of this compound layers. mdpi.com

MD simulations are also invaluable for studying interfacial phenomena, such as the interaction of this compound surfaces with water or other molecules. acs.org This is particularly relevant for understanding the environmental behavior of this compound, including its dissolution and the adsorption of ions onto its surface. Simulations can reveal the structure of the solid-liquid interface at an atomic level, information that is often difficult to obtain experimentally.

The accuracy of MD simulations heavily relies on the interatomic potentials used to describe the forces between atoms. Developing reliable potentials is a significant area of research, and for complex systems like this compound, these potentials must accurately capture the interactions between zinc, arsenic, and oxygen atoms in various coordination environments. researchgate.net

Table 2: Applications of Molecular Dynamics Simulations in Materials Science

ApplicationSystem StudiedKey Findings
Crystal GrowthCdTe/ZnTe/SiRevealed that some potentials can predict overly defective structures. researchgate.net
Film DepositionZn on Cu(111)Showed epitaxial growth and the formation of a highly ordered interface. mdpi.com
Phase StabilityZnS nanoparticlesDemonstrated that wurtzite nanoparticles are more stable at smaller sizes. acs.org

Ab Initio Thermodynamic Modeling of Phase Equilibria

Ab initio thermodynamic modeling combines first-principles quantum mechanical calculations with statistical mechanics to predict the thermodynamic properties and phase stability of materials. This approach allows for the determination of phase diagrams and the conditions under which different phases of a compound, like this compound, are stable. geoscienceworld.orgdiva-portal.org

These models can calculate fundamental thermodynamic quantities such as the Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and entropy (S°) for various this compound species. geoscienceworld.orgjomardpublishing.com By comparing the Gibbs free energies of different possible phases, one can construct a phase diagram that shows the most stable phase as a function of temperature, pressure, and composition. researchgate.net

For the zinc-arsenic system, thermodynamic studies are crucial for understanding the formation of compounds like Zn₃(AsO₄)₂. geoscienceworld.org Experimental techniques, such as electromotive force (EMF) measurements, can provide data that is then used to refine and validate the thermodynamic models. jomardpublishing.com These models are essential for applications in materials science and metallurgy, where controlling the phase of a material is often critical to its performance. researchgate.net

Recent research has focused on developing comprehensive thermodynamic databases for arsenate minerals, which include data for various zinc arsenates. geoscienceworld.orgcopernicus.org These databases are vital for modeling the behavior of arsenic in the environment and in industrial processes. udel.edu

Table 3: Thermodynamic Data for Selected Arsenic and Zinc Compounds

CompoundThermodynamic PropertyValueReference
Arsenic Acid (H₃AsO₄)ΔGf°-766.42 ± 0.35 kJ/mol geoscienceworld.org
Köttigite (Zn₃(AsO₄)₂·8H₂O)log Ksp- copernicus.orgcopernicus.org
Adamite (Zn₂AsO₄OH)-Considered the most stable this compound in some studies. geoscienceworld.org

Computational Prediction of Novel this compound Structures

A significant advantage of computational chemistry is its ability to predict the existence of new, as-yet-unsynthesized materials with desired properties. usu.edu Using techniques like particle swarm optimization combined with first-principles calculations, researchers can explore the vast landscape of possible crystal structures for a given chemical composition. researchgate.net

This predictive power can be applied to the zinc-arsenic-oxygen system to search for novel this compound structures with potentially interesting electronic, optical, or catalytic properties. The process typically involves generating a multitude of candidate structures and then using DFT to calculate their total energies and determine their stability. researchgate.net Structures that are found to be thermodynamically stable or metastable are then further investigated for their physical and chemical properties.

This approach has been successfully used to predict new binary compounds in related systems, such as zinc-carbon, demonstrating the potential for discovering new semiconducting materials. researchgate.net The prediction of novel this compound structures could lead to the development of new materials for applications in electronics, optoelectronics, or as catalysts. The ability to computationally screen for promising materials before attempting their synthesis can significantly accelerate the materials discovery process. nih.gov

Potential Non Biological Applications in Advanced Materials Science

Role in Hydrometallurgical Processes (e.g., Purification of Zinc Sulfate (B86663) Solutions)

In the hydrometallurgical production of zinc, the purity of the zinc sulfate electrolyte is crucial for efficient electrowinning. Arsenic, a common and detrimental impurity in zinc concentrates, must be removed to prevent adverse effects during electrolysis. researchgate.net The presence of arsenic, even in small amounts, can lower the current efficiency and lead to the release of hydrogen gas. researchgate.net One of the methods to control arsenic levels involves its precipitation from the leach solution.

While iron arsenates are more commonly the intended precipitation product for arsenic removal, zinc arsenate's chemistry is fundamental to this process. researchgate.netroutledge.com The purification of zinc sulfate solutions can be a complex process involving multiple stages. nih.gov Initially, hydrolysable impurities, including the bulk of iron, arsenic, and antimony, are co-precipitated with iron(III) hydroxide (B78521). nih.gov This is followed by cementation with zinc dust to remove other metallic impurities. imim.pl

Arsenic itself can be used as an "activating" additive in the purification process, particularly for the removal of cobalt from the zinc sulfate solution. chembk.com Thermodynamic calculations suggest that arsenic facilitates the precipitation of cobalt as cobalt arsenide at more positive potentials during zinc cementation. chembk.com This arsenic-activated cementation is a key step in achieving the high-purity electrolyte required for zinc electrowinning. chembk.com The synthesis of specific crystalline forms of this compound(III) (Zn(AsO₂)₂) has been investigated for potential use as a zinc dust activator in this purification process. nih.gov

The table below summarizes the key aspects of this compound's relevance in hydrometallurgical processes.

Process StageRole of Arsenic/ArsenateKey Findings
Leach Solution Purification Precipitation of arsenic from zinc sulfate solutions.Arsenic is a significant impurity that negatively impacts zinc electrowinning. Its removal is often achieved by precipitation, commonly as iron arsenate, but the underlying arsenate chemistry is critical. researchgate.net
Cobalt Removal (Cementation) Activator for cobalt precipitation.Arsenic is intentionally added to facilitate the removal of cobalt impurities. It enables the precipitation of cobalt as cobalt arsenide when zinc dust is added. chembk.com
Zinc Dust Activation Potential application of synthesized this compound(III).Crystalline this compound(III) has been synthesized with the aim of using it as an activator for zinc dust in the purification of zinc sulfate solutions. nih.gov

Incorporation into Catalytic Systems and Characterization of Active Sites

The direct application of this compound as a primary heterogeneous catalyst is not extensively documented in dedicated studies. However, it is mentioned as a catalyst for certain organic synthesis reactions, such as the reaction between alcohols and aldehydes. wikipedia.org More prominently, the components of this compound—zinc and arsenic—are known to significantly influence the activity and stability of other catalytic systems.

In the context of selective catalytic reduction (SCR) for NOx removal, commercial V₂O₅−WO₃/TiO₂ catalysts can be deactivated by heavy metals, including zinc and arsenic. researchgate.netresearchgate.net Research has shown an interesting "offset effect" where the co-presence of zinc and arsenic can mitigate the deactivating effects of each other on the catalyst. researchgate.netresearchgate.net

Key findings from these studies include:

Influence on Active Sites: The presence of both zinc and arsenic on a V₂O₅−WO₃/TiO₂ catalyst was found to preserve the VOx active sites better than when only one of the elements was present. The co-doped catalyst retained both Lewis and Brønsted acid sites, which are crucial for the SCR reaction. researchgate.netresearchgate.net

Electronic Interactions: The mitigation of deactivation is attributed to electronic interactions between the zinc and arsenic species on the catalyst surface, which helps in maintaining the active state of the vanadium oxide sites. researchgate.netresearchgate.net

Arsenic Poisoning: On its own, arsenic can poison SCR catalysts by destroying V–OH and V═O active sites and forming less reactive As⁵⁺–OH groups. researchgate.net

While zinc-based catalysts, in general, are widely used in organic synthesis, the specific role of the arsenate component in defining active sites is less clear. google.comnih.gov Studies on zinc-containing catalysts often focus on zinc's role as a Lewis acid or its incorporation into frameworks like zeolites or metal-organic frameworks (MOFs) to create active centers. nih.govimim.placs.org For instance, zinc single-atom catalysts have been developed for Fenton-like reactions, where the active sites are identified as edge-hosted Zn-N₄ structures. imim.pl The direct characterization of active sites on a pure this compound catalyst remains an area for further research.

Applications in Advanced Ceramics and Pigments

This compound and related compounds have found applications in the field of ceramics and as pigments, although some historical uses have been curtailed due to toxicity concerns.

Ceramics: Zinc compounds, particularly zinc oxide (ZnO), are important additives in the ceramics industry. researchgate.net ZnO acts as a flux in ceramic glazes, lowering the melting point and viscosity, which results in smoother and glossier surfaces. researchgate.net It also improves the thermal stability and elasticity of glazes. researchgate.net While this compound itself is not a primary component, it is used in the manufacturing of certain specialty glasses and ceramics to impart specific properties. researchgate.net For example, in the context of glass-ceramics, precursor glasses for transparent spinel glass-ceramics historically contained fining agents like As₂O₃. mdpi.com

Pigments: Transition metal arsenates are often brightly colored and have been used historically as pigments. americanelements.com

Historical Use: this compound has been used in the production of certain pigments. researchgate.net For instance, cobalt arsenate was used to create cobalt violet pigment before being replaced by the less toxic cobalt phosphate (B84403). americanelements.comresearchgate.net

Color Properties: this compound itself is typically a white or colorless crystalline solid. researchgate.net However, when combined with other transition metals, such as copper, it can form pigments of various colors. EDS measurements of historical paint layers have revealed the presence of this compound or copper-zinc arsenate in blue and green pigments.

Physicochemical Properties: As a pigment, the key properties of this compound include its low solubility in water and its stability under normal conditions. researchgate.netgoogle.com It is, however, soluble in strong acids and alkalis. researchgate.net

The table below outlines the properties and applications of this compound in ceramics and pigments.

Application AreaSpecific UseRelevant Properties
Ceramics Additive in specialty glass and ceramic formulations.Imparts specific optical and thermal properties. researchgate.netresearchgate.net
Pigments Component in historical and specialty pigments.White/colorless solid; forms colored compounds with other metals (e.g., copper). researchgate.netamericanelements.com
Low water solubility, stability under normal conditions. researchgate.netgoogle.com

Development as Functional Materials (e.g., Optoelectronics, Sensors, Doping of ZnO)

This compound and its constituent elements are being explored for the development of advanced functional materials, particularly in the realm of semiconductors for optoelectronics and sensors.

Doping of Zinc Oxide (ZnO): A significant area of research is the use of arsenic for the p-type doping of zinc oxide (ZnO), a wide-bandgap semiconductor with promising applications in optoelectronics. Naturally, ZnO is n-type, and achieving stable and reliable p-type ZnO is a major challenge for fabricating devices like light-emitting diodes (LEDs).

Arsenic as a p-type dopant: Arsenic has been investigated as a potential p-type dopant for ZnO. Thin films of p-type ZnO have been synthesized using arsenic doping, with post-annealing improving crystallinity and carrier concentration.

Formation of Zinc Arsenates: One of the challenges in arsenic doping of ZnO is the potential formation of secondary phases, such as zinc arsenates, especially at higher doping concentrations. This can affect the material's electronic properties.

Zinc Arsenide for Optoelectronics: Related compounds like zinc arsenide (ZnAs₂ and Zn₃As₂) are themselves semiconductors with potential applications in optoelectronic devices.

Infrared Detectors and LEDs: Zinc arsenide is known for its applications in infrared detectors and light-emitting diodes due to its direct bandgap.

Photovoltaics: Amorphous zinc arsenide has been studied as a potential material for solar cells, exhibiting a direct band gap in the range of 1.1-1.7 eV.

Sensors: The surface properties of zinc-based materials, including their interaction with arsenate, are relevant for sensor development. The adsorption of arsenate onto zinc-containing surfaces can be detected and quantified, forming the basis for chemical sensors. The similar binding affinities of arsenate and phosphate to zinc complexes can present a challenge, requiring selective detection methods. google.com

The following table summarizes the research findings on this compound-related functional materials.

Functional Material ApplicationCompound/ElementResearch FocusKey Findings
Optoelectronics (p-type ZnO) Arsenic in ZnOAchieving p-type conductivity in ZnO.Arsenic doping can convert n-type ZnO to p-type. Formation of this compound as a secondary phase is a possibility.
Optoelectronics (IR devices) Zinc Arsenide (ZnAs₂, Zn₃As₂)Development of infrared detectors and LEDs.Zinc arsenide has a suitable direct bandgap for infrared applications.
Photovoltaics Amorphous Zinc ArsenideUse as an absorber layer in solar cells.Shows a direct band gap in the solar spectrum range (1.1-1.7 eV).
Sensors Zinc complexes/surfacesDetection of arsenate.Based on the adsorption of arsenate onto zinc-containing materials. google.com

Future Research Directions and Emerging Paradigms

Exploration of Nanoscale Zinc Arsenate Architectures

The synthesis and characterization of nanoscale this compound architectures represent a burgeoning area of materials science. Researchers are actively developing various methods to create diverse this compound nanostructures, including nanoparticles, nanorods, and hierarchical 3D structures. mdpi.compreprints.orgresearchgate.net These methods often involve solution-based approaches, such as hydrothermal and solvothermal techniques, which offer cost-effective and scalable production with tunable properties. preprints.orgresearchgate.net The ability to control the size, shape, and morphology of these nanostructures is crucial, as these parameters dictate their physical and chemical properties and, consequently, their potential applications. mdpi.comresearchgate.net

The unique properties of this compound at the nanoscale open up possibilities for its use in a range of technological fields. For instance, the high surface-area-to-volume ratio of these nanostructures makes them promising candidates for applications in catalysis, sensing, and energy storage. researchgate.net The exploration of different synthesis routes, such as the use of various templates and precursors, is a key focus of current research, aiming to produce novel this compound architectures with tailored functionalities. acs.org

Table 1: Synthesis Methods for this compound and Related Nanostructures

Synthesis MethodDescriptionResulting Nanostructures
Hydrothermal/SolvothermalReactions in aqueous or non-aqueous solvents at elevated temperature and pressure. researchgate.netNanoparticles, nanorods, nanoflowers. researchgate.net
Co-precipitationPrecipitation of insoluble this compound from a solution containing zinc and arsenate ions.Nanoparticles.
MechanochemicalGrinding of solid precursors to induce a chemical reaction. nih.govNanocrystallites. nih.gov
Amine-Templated SynthesisUse of organic amines as structure-directing agents to form open-framework structures. acs.orgcsulb.eduZeolite-type frameworks, layered structures, and chains. acs.orgcsulb.edu

This table is generated based on data from the text and is for illustrative purposes.

High-Pressure and High-Temperature Crystallography

Investigating the crystallographic behavior of this compound under high-pressure and high-temperature conditions provides fundamental insights into its structural stability, phase transitions, and physical properties. High pressure can significantly alter the atomic arrangement and bonding in materials, leading to the formation of new, denser phases with unique characteristics. scirp.org

Studies on related arsenate compounds, such as BaAs₂Zn₂O₈∙H₂O, have demonstrated that temperature variations can induce dehydration and irreversible phase transitions, accompanied by changes in crystal symmetry. mdpi.com For example, heating this compound leads to the loss of water and a change from the P2₁ to the P2₁/c space group. mdpi.com Similarly, research on zinc under high pressure has shown a decrease in structural anisotropy, indicating a more "close-packed" atomic arrangement at elevated pressures. scirp.org While specific high-pressure studies on this compound are not extensively detailed in the provided results, the behavior of analogous materials suggests that this compound would also exhibit interesting structural transformations under extreme conditions. The use of techniques like in-situ single-crystal X-ray diffraction and hot-stage Raman spectroscopy are crucial for probing these changes. mdpi.com

Table 2: Crystallographic Data for Select this compound and Related Compounds

CompoundCrystal SystemSpace GroupReference
ZnAs₂MonoclinicP2₁/c researchgate.net
ZnAs (High-Pressure Phase)OrthorhombicPbca researchgate.net
[NH₃(CH₂)₃NH₂(CH₂)₂NH₃][Zn₄(AsO₄)₃(HAsO₄)]·H₂OMonoclinicP 1 2₁ 1 crystallography.net
LiZnAsO₄ · H₂OOrthorhombicP n a 2₁ crystallography.net
BaAs₂Zn₂O₈∙H₂OMonoclinicP2₁ mdpi.com
BaAs₂Zn₂O₈ (High-Temperature Phase)MonoclinicP2₁/c mdpi.com

This table is generated based on data from the text and is for illustrative purposes.

Integration into Sustainable Technologies for Environmental Management

This compound is being explored for its potential role in sustainable environmental technologies, particularly in the context of remediation and pollution control. imarcgroup.com Its application in wood preservation, for example, contributes to the longevity of wood products, which can be considered a sustainable practice by reducing the need for frequent replacement. imarcgroup.com Innovations in application methods aim to minimize the environmental impact of these treatments. imarcgroup.com

Furthermore, the principles of using zinc-containing compounds for environmental remediation are being actively investigated. For instance, zinc oxide nanoparticles have been shown to reduce the phytotoxicity of arsenic in some plants, suggesting a potential role for zinc compounds in managing arsenic-contaminated agricultural lands. mdpi.com The use of constructed wetlands is another sustainable approach for treating arsenic-contaminated water, where various biological and chemical processes, including precipitation and sorption, contribute to arsenic removal. researchgate.net While direct applications of this compound in large-scale environmental remediation are still under investigation, the fundamental chemistry of zinc and arsenic interactions points towards promising future research directions in this area. researchgate.netrsc.orgbohrium.com

Advanced In-situ Characterization Techniques for Dynamic Processes

The development and application of advanced in-situ characterization techniques are revolutionizing our understanding of the dynamic processes involving this compound and related materials. diva-portal.org Techniques such as X-ray absorption spectroscopy (XAS) are invaluable for probing the local atomic and electronic structure of materials under real-time reaction conditions. acs.orgmpg.de This allows researchers to observe the structural and chemical transformations of catalysts and other materials as they function, providing crucial insights into reaction mechanisms. acs.orgmpg.de

For studying processes at interfaces, such as corrosion or environmental interactions, a combination of in-situ techniques like infrared reflection-absorption spectroscopy (IRAS), confocal Raman microspectroscopy (CRM), and atomic force microscopy (AFM) can provide detailed information on the formation and distribution of surface products. diva-portal.org In the context of environmental remediation, in-situ methods like the diffusive gradients in thin films (DGT) technique are being used to measure the dynamic mobilization of arsenic and other metals at the sediment-water interface. researchgate.net These advanced analytical tools are essential for unraveling the complex, real-time behavior of this compound in various applications, from catalysis to environmental science.

Q & A

Q. What are the key chemical properties of zinc arsenate that influence its environmental stability and reactivity in aqueous systems?

this compound (Zn₃(AsO₄)₂) exhibits low solubility in neutral water (0.07 g/L) but forms partially soluble halide complexes in saline environments (e.g., seawater at pH 8.0–8.2), which reduces its bioavailability as a toxicant . Its solubility and stability are pH-dependent, with hydrolysis products like Zn(OH)₂ and Zn(Hal)₃·Zn(OH)₂ forming layered structures that limit ion release . Thermodynamic simulations and XRD/FTIR analyses are critical for characterizing these interactions under varying ionic strengths .

Q. How should researchers design experiments to assess this compound’s environmental impact in marine antifouling applications?

  • Experimental Parameters : Use controlled raft trials (e.g., 12–20 months immersion) to monitor fouling settlement rates, pigment dissolution (via ICP-MS), and seawater pH fluctuations .
  • Control Variables : Compare this compound with other arsenates (e.g., calcium or lead arsenate) at identical concentrations (e.g., 7–13%) to isolate toxicity mechanisms .
  • Data Presentation : Include raw dissolution data in appendices and processed metrics (e.g., settlement indices) in the main text to align with journal guidelines .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported solubility data for this compound across studies?

Discrepancies arise from experimental conditions (e.g., open vs. closed systems, ionic strength). For example:

  • In closed systems, calcium arsenate dissolves rapidly due to Ca²⁺-Cl⁻ interactions, whereas this compound’s low solubility (0.055 g/L in NaCl) stabilizes its performance .
  • At pH 8, zinc hydroxide carbonate precipitates may co-remove arsenate via adsorption, complicating solubility measurements . Resolution : Conduct parallel experiments with synthetic seawater buffers and characterize precipitates using SEM/XRD to isolate dissolution pathways .

Q. How can adsorption isotherm models optimize arsenate removal in zinc-based remediation systems?

  • Freundlich Model : Use batch experiments (4–5 hr equilibrium) to quantify arsenate uptake by zinc precipitates (e.g., Znₓ(CO₃)ᵧ(OH)z) at varying pH (6–8). Higher pH favors divalent HAsO₄²⁻ adsorption but competes with Zn²⁺ hydrolysis .
  • Competing Ions : Introduce phosphate or sulfate to test selectivity, as these anions reduce arsenate adsorption capacity by >30% .

Q. What are the limitations of existing carcinogenicity studies on this compound, and how can future studies address them?

  • Current Gaps : Early rodent studies used insufficient exposure durations or low doses, leading to inconclusive results .
  • Improved Design :
  • Use transgenic models (e.g., p53⁺/⁻ mice) to enhance sensitivity to genotoxic effects.
  • Apply chronic exposure protocols (≥18 months) with tissue-specific arsenic speciation analysis (HPLC-ICP-MS) .

Q. How do interfacial reactions between this compound and iron oxides influence soil remediation strategies?

this compound dissolution in iron-rich soils promotes ternary surface complexes (e.g., Fe–Zn–AsO₄), which reduce arsenate mobility. Key steps:

  • Competitive Adsorption : Perform sequential extraction (e.g., Tessier method) to differentiate adsorbed vs. precipitated arsenate.
  • Synchrotron Analysis : Use XANES/EXAFS to confirm Zn–Fe–AsO₄ coordination geometries at mineral interfaces .

Methodological Recommendations for Data Contradictions

  • Antifouling Efficacy Conflicts : Replicate raft trials with standardized toxicant concentrations (7–13%) and document seasonal biofilm variations to clarify this compound’s performance decline after 12 months .
  • Adsorption Mechanism Disputes : Combine kinetic studies (pseudo-second-order models) with spectroscopic validation to distinguish surface complexation from co-precipitation .

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